Ro-41-3290 GABAA receptor binding affinity
Ro-41-3290 GABAA receptor binding affinity
Ro-41-3290: Pharmacological Profile and GABA Receptor Binding Dynamics
Executive Summary
Ro-41-3290 is the bioactive O-desethyl metabolite of the investigational hypnotic Lirequinil (Ro-41-3696) .[1] Chemically distinct from classical 1,4-benzodiazepines, it belongs to the benzo[a]quinolizinone class. This compound represents a critical case study in "metabolite-driven pharmacology," where the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the metabolite supersede those of the parent drug.
Functionally, Ro-41-3290 acts as a partial agonist at the benzodiazepine (BZ) binding site of the GABA
Chemical Architecture & Structural Biology
Molecular Identity
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IUPAC Name: 10-chloro-1-[((3S)-3-hydroxypyrrolidin-1-yl)carbonyl]-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizin-4-one
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Core Scaffold: Benzo[a]quinolizinone
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Key Structural Feature: The presence of a (3S)-3-hydroxypyrrolidine moiety distinguishes it from the parent Lirequinil (which contains an ethoxy group). This hydroxyl group enhances polarity while maintaining high affinity for the hydrophobic BZ pocket.
Binding Site Topography
Ro-41-3290 targets the extracellular interface between the
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Orthosteric vs. Allosteric: Unlike GABA (which binds at
/ ), Ro-41-3290 binds allosterically at the / interface. -
Docking Orientation: The benzoquinolizinone core mimics the lipophilic interactions of the benzodiazepine fused ring system, engaging aromatic residues (e.g.,
-His101, -Phe77). -
Partial Agonism Mechanism: The molecule induces a conformational tilt in the receptor that is sufficient to lower the energy barrier for channel opening (increasing open probability) but stabilizes the open state less effectively than a full agonist. This results in a "ceiling effect" on chloride flux.
Pharmacological Profile: Binding and Efficacy
Binding Affinity Data
Ro-41-3290 exhibits high affinity for the BZ site, comparable to potent hypnotics like zolpidem.
| Parameter | Value / Characteristic | Context |
| Target | GABA | Interface of |
| Affinity ( | Nanomolar range (<10 nM) | High affinity similar to parent Ro-41-3696 |
| Functional Mode | Partial Agonist | Sub-maximal potentiation of GABA currents |
| Subtype Selectivity | Non-selective binding; Functional selectivity | Binds |
| Active Metabolite | Yes | Formed via O-desethylation of Lirequinil |
The "Metabolite Driver" Phenomenon
In clinical settings, Ro-41-3290 is the primary driver of efficacy due to its superior pharmacokinetic stability.
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Parent (Lirequinil):
hours. Rapidly metabolized. -
Metabolite (Ro-41-3290):
hours.[1] Higher AUC (Area Under Curve) and than parent. -
Implication: The sustained hypnotic effect and next-day residual sedation observed in trials are attributable to the slow elimination of Ro-41-3290.
Mechanism of Action: Signal Transduction
The following diagram illustrates the cascade from ligand binding to neuronal hyperpolarization.
Figure 1: Signal transduction pathway of Ro-41-3290. Note the "Ceiling Effect" characteristic of partial agonism, which limits the maximum chloride influx regardless of dose.
Methodological Framework: Validating Affinity & Efficacy
To rigorously characterize Ro-41-3290, a dual-approach workflow combining Radioligand Binding (affinity) and Electrophysiology (efficacy) is required.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the
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Membrane Preparation:
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Homogenize rat cerebral cortex (or HEK293 cells expressing recombinant
). -
Centrifuge (20,000 x g) to isolate synaptic membranes.
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Wash 3x to remove endogenous GABA (critical to prevent "GABA shift" interference).
-
-
Incubation:
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Tracer: 1 nM
-Flumazenil (Antagonist tracer is preferred to avoid efficacy-driven shifts). -
Displacer: Ro-41-3290 (Concentration range:
M to M). -
Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.
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Time: Incubate for 60-90 minutes at 4°C to reach equilibrium.
-
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Termination & Counting:
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Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
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Liquid scintillation counting.
-
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Analysis:
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Calculate
from the displacement curve. -
Convert to
using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).[2]
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Protocol B: Whole-Cell Patch-Clamp Electrophysiology
Objective: Quantify functional efficacy (Partial vs. Full Agonism).
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Setup:
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Use HEK293 cells transiently transfected with human
, , and cDNAs (1:1:1 ratio).
-
-
Recording:
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Voltage-clamp mode (
mV). -
Apply GABA
(concentration producing 20% max response) to establish baseline.
-
-
Drug Application:
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Co-apply GABA
+ Ro-41-3290 (varying concentrations). -
Measure the % potentiation of the chloride current.
-
-
Comparison:
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Compare max potentiation to Diazepam (Full Agonist reference).
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Expected Result: Ro-41-3290 should show lower maximal potentiation than Diazepam, confirming partial agonism.
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Experimental Workflow Visualization
Figure 2: Integrated workflow for characterizing the pharmacodynamics of Ro-41-3290.
Therapeutic Implications
The profile of Ro-41-3290 (High Affinity + Partial Efficacy + Long Half-Life) presents a specific therapeutic niche:
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Safety Margin: The partial agonism provides a wider therapeutic index. Even at overdose, the "ceiling effect" reduces the risk of fatal respiratory depression compared to full benzodiazepines.
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Sedation vs. Ataxia: Partial agonists often require higher receptor occupancy to produce ataxia than to produce sedation. This separation is desirable for hypnotics to prevent falls in elderly patients.
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Residual Effects: The 8-hour half-life of Ro-41-3290 (compared to the shorter parent) suggests it is suitable for sleep maintenance but carries a risk of "hangover" effects (next-day drowsiness), a factor that limited the commercial development of Lirequinil compared to shorter-acting "Z-drugs" like zaleplon.
References
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Dingemanse, J., et al. (1997). "Pharmacokinetics and pharmacodynamics of the novel non-benzodiazepine anxiolytic/hypnotic Ro 41-3696." British Journal of Clinical Pharmacology.
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MedChemExpress. "Ro 41-3290 Product Information." MedChemExpress Catalog.
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Grokipedia. "Lirequinil and its Active Metabolite Ro 41-3290." Grokipedia Pharmacology Database.
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TargetMol. "Ro 41-3290 Chemical Data." TargetMol Chemicals.
- Stahl, S. M. (2013). "Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications." Cambridge University Press. (General reference for GABA partial agonism mechanisms).
